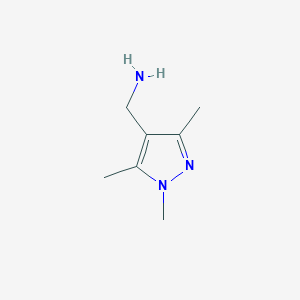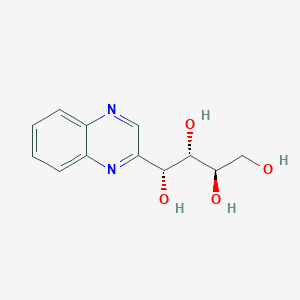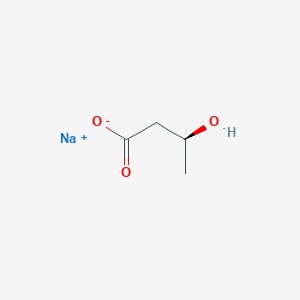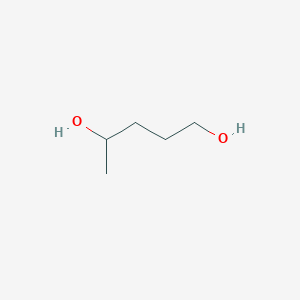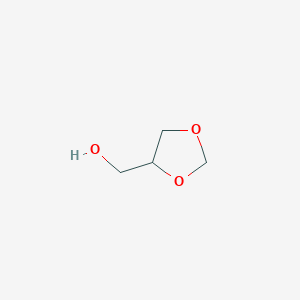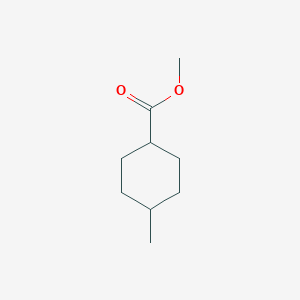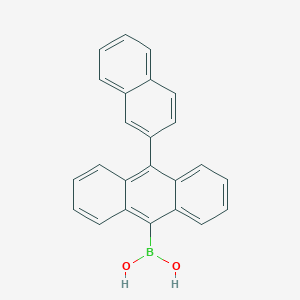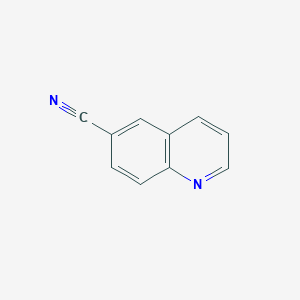
Quinoline-6-carbonitrile
Übersicht
Beschreibung
Quinoline-6-carbonitrile derivatives are a class of compounds that have been synthesized and studied for various applications, including as chemosensors, antibacterial agents, and inhibitors of enzymes such as PDE4. These compounds are characterized by the presence of a quinoline core structure with a carbonitrile group at the 6-position.
Synthesis Analysis
The synthesis of quinoline-6-carbonitrile derivatives has been achieved through various methods. For instance, a one-pot, four-component domino strategy under solvent-free microwave conditions has been used to synthesize pyrazolo[3,4-h]quinoline-3-carbonitriles . Another approach involved a multicomponent reaction of aldehyde, ethyl cyanoacetate, and other reagents to obtain new quinoline-3-carbonitrile derivatives with potential antibacterial properties . Additionally, C-C bond formation at the C-2 position of a quinoline ring has been employed to synthesize 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives .
Molecular Structure Analysis
The molecular structures of these compounds have been established using various spectroscopic techniques and, in some cases, confirmed by single crystal X-ray diffraction . Quantum chemical studies, including DFT calculations, have been used to assess the molecular geometry, vibration frequencies, and electronic properties of these compounds .
Chemical Reactions Analysis
Quinoline-6-carbonitrile derivatives have been shown to participate in various chemical reactions. For example, they have been used as fluorescent chemosensors for Fe3+ ions, with one compound exhibiting high sensitivity and selectivity . Domino reactions have also been employed to synthesize novel heteroannulated pyridopyranoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline-6-carbonitrile derivatives have been extensively studied. Spectral analysis, including FT-IR, NMR, and UV-visible spectroscopy, has been conducted to characterize these compounds . The nonlinear optical behavior and thermodynamic properties have been investigated, revealing insights into their reactivity and stability . Additionally, structure-activity relationship studies have been performed to understand the impact of different substitutions on the quinoline nucleus on cytotoxic activity .
Relevant Case Studies
Several case studies have demonstrated the potential applications of quinoline-6-carbonitrile derivatives. For instance, some derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains without causing severe host toxicity . Others have been evaluated as PDE4 inhibitors, with structure-activity relationship studies providing insights into their inhibitory properties . Furthermore, halogenated derivatives have been studied for their antitumor activities, with certain substitutions enhancing their efficacy against human tumor cell lines .
Wissenschaftliche Forschungsanwendungen
-
- Quinoline derivatives are utilized in various areas of medicine .
- They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
- Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
-
- Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry .
- This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
-
- Researchers synthesized and used quinoline-3-carbonitrile derivatives as corrosion inhibitors .
- The areas of use of quinophthalone are various: substituted quinophthalones serve as starting compounds for the creation of pharmaceuticals .
- The anticorrosion effect of quinophthalones and their analogues, pyrophthalones, which contain not a quinoline, but a pyridine ring in their structure, the correlation between the structure of substituted quinophthalones and their effectiveness as anticorrosion reagents, was studied .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Quinoline-6-carbonitrile are not mentioned in the literature, quinolines have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . This suggests that Quinoline-6-carbonitrile and its derivatives could have potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
quinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFLNJLWZZABMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343900 | |
| Record name | quinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6-carbonitrile | |
CAS RN |
23395-72-4 | |
| Record name | quinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23395-72-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


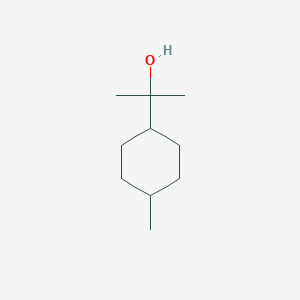
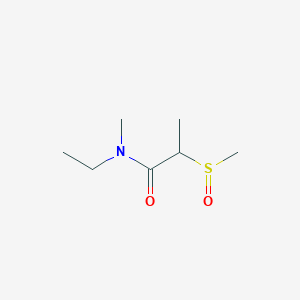
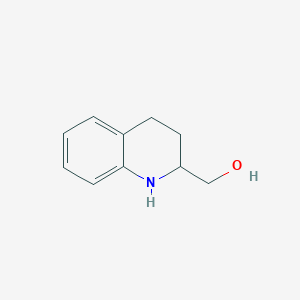
![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)
